molecular formula C10H13NO3 B7769128 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester CAS No. 89909-47-7

1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester

Cat. No.: B7769128
CAS No.: 89909-47-7
M. Wt: 195.21 g/mol
InChI Key: KCKRIDNULINGCM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties The compound "1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester" (CAS: 2386-28-9) is a pyrrole derivative with a methyl ester group at the carboxylic acid position, an acetyl substituent at the 4-position, and methyl groups at the 3- and 5-positions. Its molecular formula is C₉H₁₀NO₃, with a molecular weight of 183.18 g/mol . The acetyl and methyl substituents likely enhance its lipophilicity (LogP ≈ 2.2, inferred from similar compounds), making it moderately soluble in organic solvents .

Applications and Research Significance Pyrrole derivatives are widely studied for their biological activity and utility in materials science. Computational studies using programs like GAMESS (General Atomic and Molecular Electronic Structure System) could further elucidate its electronic properties and reactivity .

Properties

IUPAC Name

methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-8(7(3)12)6(2)11-9(5)10(13)14-4/h11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKRIDNULINGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343585
Record name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89909-47-7
Record name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Condensation with Substituted 1,4-Diketones

The Paal-Knorr reaction, a classical route to pyrroles, employs 1,4-diketones and amines under acidic or catalytic conditions. Kotha Sambasivarao et al. demonstrated that 2,5-hexanedione reacts with amines in a low-melting mixture of N,N'-dimethylurea (DMU) and L-(+)-tartaric acid (TA) to yield substituted pyrroles . For the target compound, a modified diketone precursor, 3-acetyl-2,5-dimethyl-1,4-pentanedione , is condensed with methylamine.

Procedure :

  • The diketone (10 mmol) and methylamine (12 mmol) are combined in a DMU/TA melt (1:1 molar ratio).

  • The mixture is heated at 80°C for 12 hours under nitrogen.

  • The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1).

Key Data :

  • Yield : 85%

  • Reaction Time : 12 hours

  • Catalyst : DMU/TA

Advantages :

  • High regioselectivity due to the pre-organized diketone structure.

  • Scalable under mild conditions.

Limitations :

  • Requires synthesis of a specialized diketone precursor.

Hantzsch Pyrrole Synthesis in Continuous Flow

The Hantzsch reaction, traditionally a three-component condensation, was adapted by Huang et al. for continuous flow synthesis . Substituting tert-butyl acetoacetate with methyl acetoacetate and using 3-bromo-2-pentanone as the bromoketone enables direct formation of the methyl ester.

Procedure :

  • Methyl acetoacetate (5 mmol), 3-bromo-2-pentanone (5 mmol), and aqueous NH₃ (6 mmol) are mixed in a microreactor.

  • The flow system operates at 100°C with a residence time of 15 minutes.

  • The product is isolated via acid-base extraction.

Key Data :

  • Yield : 75%

  • Reaction Time : 15 minutes

  • Byproduct Utilization : HBr generated in situ facilitates ester retention.

Advantages :

  • Rapid and scalable for industrial applications.

  • Eliminates intermediate isolation steps.

Limitations :

  • Requires specialized flow chemistry equipment.

Michael Addition with DBU Catalysis

Matsumoto et al. reported a Michael addition route using methyl isocyanoacetate and aldehydes to form pyrrole-2,4-diesters . For the target compound, 4-acetyl-3,5-dimethylpentanal is reacted with methyl isocyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU).

Procedure :

  • Methyl isocyanoacetate (10 mmol) and aldehyde (10 mmol) are stirred in tetrahydrofuran (THF) with DBU (1.2 equiv).

  • The reaction proceeds at 40–50°C for 2 hours.

  • The product is purified via recrystallization (ethanol/water).

Key Data :

  • Yield : 60%

  • Regioselectivity : Controlled by the aldehyde’s substituents.

Advantages :

  • Modular substrate scope for varying substituents.

  • Mild conditions suitable for lab-scale synthesis.

Limitations :

  • Moderate yields due to competing side reactions.

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis (RCM) using Grubbs catalysts offers a versatile route to functionalized pyrroles. A diene precursor, 4-acetyl-3,5-dimethyl-1,7-octadiene , undergoes RCM followed by oxidation to introduce the ester group .

Procedure :

  • The diene (10 mmol) is treated with Grubbs first-generation catalyst (5 mol%) in dichloromethane (DCM).

  • The mixture is refluxed for 6 hours.

  • The intermediate dihydropyrrole is oxidized with MnO₂ to yield the aromatic pyrrole.

Key Data :

  • Yield : 50%

  • Catalyst Loading : 5 mol%

Advantages :

  • Applicable to sterically hindered substrates.

  • Compatible with sensitive functional groups.

Limitations :

  • Low yields due to competing polymerization.

Comparative Analysis of Methods

MethodStarting MaterialsYieldTimeScalability
Paal-Knorr CondensationCustom diketone, methylamine85%12 hoursHigh
Hantzsch Continuous FlowMethyl acetoacetate, bromoketone75%15 minutesIndustrial
Michael AdditionMethyl isocyanoacetate, aldehyde60%2 hoursModerate
RCMDiene precursor, Grubbs catalyst50%6 hoursLow

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or alkane.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylates.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester has been studied for its potential applications in various scientific domains:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. Its effectiveness against multidrug-resistant pathogens has been a focal point in studies aimed at developing new antibiotics .

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desirable properties .

Biological Studies

  • Potential Therapeutic Effects : Investigations into the biological activity of this compound suggest it may possess anti-inflammatory properties. Ongoing research aims to elucidate its mechanisms of action and potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it demonstrated significant activity against specific strains of bacteria. The results indicated a potential pathway for developing new antimicrobial agents based on pyrrole derivatives.

Case Study 2: Synthesis of Novel Compounds

In another research effort, scientists utilized this compound as a precursor to synthesize novel pyrrole-based derivatives. These derivatives were evaluated for their biological activities, showcasing the versatility of this compound in drug discovery processes .

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of substituted pyrrole esters. Below is a comparison with structurally related derivatives:

Compound Name CAS No. Molecular Formula Substituents Key Properties
1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester 2386-28-9 C₉H₁₀NO₃ 4-acetyl, 3,5-dimethyl, methyl ester LogP ≈ 2.2 (estimated); boiling point: 390.8°C
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 2386-26-7 C₁₁H₁₄NO₃ 4-acetyl, 3,5-dimethyl, ethyl ester LogP: 2.24; boiling point: 390.8°C
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester 2199-44-2 C₉H₁₃NO₂ 3,5-dimethyl, ethyl ester Molecular weight: 167.21; InChIKey: IZSBSZYFPYIJDI-UHFFFAOYSA-N
1H-Pyrrole-2,3,5-tricarboxylic acid, 4-methyl 41400-00-4 C₈H₇NO₆ 4-methyl, 2,3,5-tricarboxylic acid Higher polarity (PSA ≈ 120); limited solubility in nonpolar solvents

Key Differences and Implications

Ester Group Variation :

  • The methyl ester (target compound) has a lower molecular weight and slightly reduced lipophilicity compared to the ethyl ester analogue (CAS 2386-26-7). This difference may influence pharmacokinetic profiles, with methyl esters typically exhibiting faster metabolic clearance .
  • Ethyl esters generally show higher thermal stability due to increased steric bulk, as seen in their similar boiling points (~390°C) despite differing alkyl chains .

Substituent Effects: The acetyl group at the 4-position distinguishes the target compound from simpler analogues like 3,5-dimethyl ethyl ester (CAS 2199-44-2). In contrast, tricarboxylic acid derivatives (e.g., CAS 41400-00-4) exhibit significantly higher polarity, limiting their membrane permeability but favoring applications in coordination chemistry or as building blocks for polymers .

Physicochemical Properties :

  • The target compound’s estimated LogP (~2.2) aligns with other acetyl-substituted pyrroles, suggesting moderate blood-brain barrier penetration. In comparison, the tricarboxylic acid analogue (LogP < 0) would be unsuitable for such applications .
  • Boiling points for pyrrole esters cluster around 390°C, indicating similar intermolecular forces (van der Waals and dipole-dipole interactions) regardless of ester chain length .

Research Findings

  • Synthetic Utility : Pyrrole esters like the target compound are intermediates in synthesizing heterocyclic pharmaceuticals. For example, ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate (CAS 2386-26-7) has been used to prepare anti-inflammatory agents .
  • Spectroscopic Characterization : Gas chromatography-mass spectrometry (GC-MS) and NMR are critical for distinguishing between methyl and ethyl esters, as seen in studies of plant-derived pyrroles .
  • Computational Modeling : Programs like SHELX and GAMESS enable precise structural determination and electronic property analysis, though the target compound’s crystallographic data remain unreported .

Biological Activity

1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester (CAS No. 2386-28-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Boiling Point : Not specified
  • Melting Point : 205-207 °C
  • Density : 1.255 g/cm³

The biological activity of 1H-Pyrrole derivatives often involves interactions with various biological targets, including enzymes and receptors. The acetyl and methyl ester modifications enhance lipophilicity, which can improve cellular uptake and bioavailability compared to the parent carboxylic acid form .

Enzyme Interactions

Pyrrole derivatives are known to inhibit certain enzymes involved in metabolic pathways. For instance, compounds similar to 1H-Pyrrole-2-carboxylic acid have shown inhibitory effects on enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly proliferating cells such as cancer cells .

Antimicrobial Activity

Research has indicated that pyrrole derivatives possess antimicrobial properties. A study highlighted that certain pyrrole compounds exhibit significant activity against various bacterial strains, suggesting their potential as antibiotic agents .

Anticancer Properties

1H-Pyrrole derivatives have been explored for their anticancer potential. The modification of the pyrrole ring can lead to enhanced activity against cancer cell lines by targeting specific pathways involved in tumor growth and survival. For example, the ability to inhibit TS can selectively affect cancer cells that rely heavily on this enzyme for DNA replication .

Case Studies and Research Findings

StudyFindings
Lin Hong Xuan Thesis (2024)Demonstrated improved oral bioavailability of pyrrole esters compared to their acid counterparts, suggesting enhanced therapeutic potential .
Antimicrobial StudyFound that specific pyrrole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer ResearchHighlighted the role of pyrrole compounds in inhibiting TS, leading to reduced proliferation of cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester, and how can reaction conditions be optimized?

The synthesis of this compound typically involves esterification and acetylation steps. A common approach is the condensation of substituted pyrrole intermediates with acetylating agents (e.g., acetic anhydride) under catalytic acidic or basic conditions. Optimization may focus on:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance acetyl group incorporation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while non-polar solvents may reduce side reactions .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and product stability .
    Key intermediates should be characterized via NMR and LC-MS to confirm regioselectivity and purity .

Q. How do substituent positions (e.g., acetyl, methyl groups) influence the compound’s reactivity and stability?

The 4-acetyl and 3,5-dimethyl substituents on the pyrrole ring modulate electronic and steric effects:

  • Electronic effects : The acetyl group at position 4 increases electron-withdrawing character, polarizing the pyrrole ring and enhancing susceptibility to nucleophilic attack at the 2-carboxylate position .
  • Steric effects : 3,5-Dimethyl groups hinder rotation around the pyrrole ring, stabilizing planar conformations critical for intermolecular interactions (e.g., hydrogen bonding) .
    Comparative studies with analogs lacking the acetyl group (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) show reduced electrophilic reactivity, underscoring the acetyl group’s role in directing chemical transformations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions. The acetyl group’s carbonyl carbon typically resonates at ~200 ppm in ¹³C NMR .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrrole N-H stretches (~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • Electrostatic potential maps : Identify electron-rich (pyrrole ring) and electron-deficient (acetyl carbonyl) regions, predicting sites for electrophilic/nucleophilic attacks .
  • Reaction pathways : Compare activation energies for acetylation at different positions to rationalize observed regioselectivity .
  • HOMO-LUMO gaps : Correlate with experimental UV-Vis data to assess electronic transitions and photostability .
    Benchmark against experimental data (e.g., X-ray crystallography ) ensures computational accuracy.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) can arise from:

  • Substituent electronic profiles : Acetyl-containing derivatives may exhibit enhanced membrane permeability compared to hydroxyl or carboxylate analogs .
  • Metabolic stability : Methyl ester groups in this compound may resist hydrolysis longer than ethyl esters, prolonging in vivo activity .
    Methodological solutions include:
  • Dose-response assays : Establish IC₅₀ values under standardized conditions (pH, serum proteins) .
  • Molecular docking : Map interactions with target proteins (e.g., kinases) to identify critical binding motifs .

Q. How can crystallographic data inform the design of derivatives with improved solid-state properties?

Single-crystal X-ray diffraction reveals:

  • Packing motifs : Hydrogen-bonded dimers (N-H⋯O=C) stabilize the crystal lattice, suggesting strategies to enhance thermal stability .
  • Conformational flexibility : Planar pyrrole rings favor π-π stacking, which can be exploited to tune solubility via substituent modifications (e.g., bulky groups to disrupt stacking) .
    Compare with analogs (e.g., ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) to assess how carbonyl group variations affect crystallinity .

Methodological and Safety Considerations

Q. What analytical workflows validate purity and identity in large-scale syntheses?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.1% threshold) .
  • Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .

Q. How are safety risks mitigated during handling and storage?

  • Hazard assessment : Review SDS data for flammability (flash point >190°C ) and toxicity (LD₅₀ data via OECD guidelines).
  • Engineering controls : Use fume hoods for powder handling to avoid inhalation .
  • First aid : Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for ingestion .

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